Methyl (E)-4-oxo-4-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]but-2-enoate
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Overview
Description
Methyl (E)-4-oxo-4-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]but-2-enoate, also known as Compound A, is a synthetic compound that has been studied for its potential use in scientific research. This compound is a member of the diazepane family and has a unique chemical structure that makes it an interesting subject for investigation.
Mechanism of Action
The exact mechanism of action of Methyl (E)-4-oxo-4-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]but-2-enoate A is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. This inhibition can lead to a reduction in inflammation and other physiological effects.
Biochemical and Physiological Effects:
Research has shown that Methyl (E)-4-oxo-4-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]but-2-enoate A has a number of biochemical and physiological effects in the body. These include anti-inflammatory effects, as well as effects on the immune system and other physiological processes.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl (E)-4-oxo-4-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]but-2-enoate A in lab experiments is its unique chemical structure, which makes it an interesting subject for investigation. However, there are also limitations to its use, including potential toxicity and the need for careful handling and disposal.
Future Directions
There are many potential future directions for research on Methyl (E)-4-oxo-4-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]but-2-enoate A. Some possible areas of interest include further investigation of its anti-inflammatory properties, as well as its potential use in the treatment of other diseases. Additionally, research could be conducted to better understand the mechanism of action of Methyl (E)-4-oxo-4-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]but-2-enoate A and to develop more efficient synthesis methods.
Synthesis Methods
Methyl (E)-4-oxo-4-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]but-2-enoate A is synthesized through a multi-step process involving the reaction of several chemical compounds. The exact details of the synthesis method are beyond the scope of this paper, but it involves the use of various reagents and catalysts to produce the final product.
Scientific Research Applications
Methyl (E)-4-oxo-4-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]but-2-enoate A has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. For example, research has shown that Methyl (E)-4-oxo-4-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]but-2-enoate A has anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
methyl (E)-4-oxo-4-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]but-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-27-20(26)11-10-19(25)24-13-5-12-23(14-15-24)18-9-8-17(21-22-18)16-6-3-2-4-7-16/h2-4,6-11H,5,12-15H2,1H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGGIGFURUNEML-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)N1CCCN(CC1)C2=NN=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)N1CCCN(CC1)C2=NN=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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